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Compound of Interest

Compound Name: 3-(Trifluoromethyl)piperidin-2-one

Cat. No.: B1416802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)piperidin-2-
one, a fluorinated lactam of significant interest in medicinal chemistry and drug discovery. This

document delves into its chemical identity, synthesis, structural characterization, potential

applications, and safety considerations, offering a foundational resource for researchers in the

field.

Core Compound Identity and Physicochemical
Properties
Chemical Name: 3-(Trifluoromethyl)piperidin-2-one

CAS Number: 1000934-03-1[1]

Molecular Formula: C₆H₈F₃NO

Molecular Weight: 167.13 g/mol [1]

The structure of 3-(Trifluoromethyl)piperidin-2-one features a six-membered piperidinone

ring, which is a δ-lactam, substituted at the 3-position with a trifluoromethyl group. The

trifluoromethyl group, a common bioisostere for a methyl group, significantly influences the
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molecule's properties. Its strong electron-withdrawing nature can impact the acidity of the N-H

proton and the reactivity of the adjacent carbonyl group. Furthermore, the lipophilicity of the

trifluoromethyl group can enhance membrane permeability, a desirable trait in drug candidates.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)piperidin-2-one

Property Value Source

CAS Number 1000934-03-1 [1]

Molecular Formula C₆H₈F₃NO [1]

Molecular Weight 167.13 g/mol [1]

Boiling Point 237.6±35.0 °C (Predicted)

Flash Point 97.5±25.9 °C (Predicted)

Storage Conditions Sealed in dry, 2-8°C

Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for 3-(Trifluoromethyl)piperidin-2-one is not

extensively documented in readily available literature, a plausible and efficient synthetic route

can be designed based on established methodologies for the synthesis of 3-substituted

piperidin-2-ones and the introduction of trifluoromethyl groups.

A promising approach involves the cyclization of a δ-amino ester precursor bearing a

trifluoromethyl group at the appropriate position. This strategy offers good control over the

regiochemistry and can be adapted for scale-up.

Proposed Synthetic Pathway
A logical synthetic approach would start from a readily available trifluoromethylated building

block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.

Diagram 1: Proposed Synthesis of 3-(Trifluoromethyl)piperidin-2-one
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Step 1: Knoevenagel-Doebner Condensation

Step 2: Reductive Cyclization

Ethyl 4,4,4-trifluoro-3-oxobutanoate + Acrylonitrile

Michael Adduct

Base (e.g., NaOEt)

Michael Adduct

3-(Trifluoromethyl)piperidin-2-one

Reducing Agent (e.g., H₂, Raney Ni)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(Trifluoromethyl)piperidin-2-one.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Michael Adduct

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add ethyl

4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.

After stirring for 30 minutes, add acrylonitrile (1.2 equivalents) dropwise, maintaining the

temperature below 5°C.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride and extract the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude Michael adduct.

Causality: The Knoevenagel-Doebner condensation followed by a Michael addition is a classic

and reliable method for carbon-carbon bond formation. The use of a strong base like sodium

ethoxide is crucial for the deprotonation of the active methylene group in the trifluoro-β-

ketoester, initiating the reaction cascade.

Step 2: Reductive Cyclization

Dissolve the crude Michael adduct in ethanol in a high-pressure hydrogenation vessel.

Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).

Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70°C.

Maintain the reaction under these conditions for 24-48 hours, monitoring the uptake of

hydrogen.

After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through

a pad of celite.

Concentrate the filtrate under reduced pressure to obtain the crude 3-
(Trifluoromethyl)piperidin-2-one.

Purify the product by column chromatography on silica gel using a suitable eluent system

(e.g., ethyl acetate/hexane gradient).

Causality: The catalytic hydrogenation serves a dual purpose: reduction of the nitrile group to a

primary amine and the keto group to a hydroxyl group, which then undergoes spontaneous

intramolecular cyclization (lactamization) to form the stable six-membered piperidinone ring.

Raney Nickel is a well-established catalyst for such transformations due to its high activity and

selectivity.
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Spectroscopic Characterization (Predicted)
The structural elucidation of 3-(Trifluoromethyl)piperidin-2-one would rely on standard

spectroscopic techniques. Based on the known spectral data of similar 3-substituted piperidin-

2-ones and trifluoromethylated compounds, the following characteristic signals can be

predicted:

Table 2: Predicted Spectroscopic Data for 3-(Trifluoromethyl)piperidin-2-one

Technique
Predicted Chemical Shifts /
Fragmentation Pattern

¹H NMR (CDCl₃, 400 MHz)

δ ~6.5-7.5 (br s, 1H, NH), ~3.2-3.5 (m, 2H, -

CH₂-NH-), ~2.8-3.1 (m, 1H, -CH(CF₃)-), ~1.8-2.2

(m, 4H, ring CH₂)

¹³C NMR (CDCl₃, 100 MHz)

δ ~170-175 (C=O), ~120-130 (q, J ≈ 280 Hz,

CF₃), ~45-55 (CH₂-NH), ~40-50 (q, J ≈ 30 Hz,

CH-CF₃), ~20-30 (ring CH₂)

Mass Spectrometry (EI)

M⁺ at m/z 167. Common fragments would

include the loss of the trifluoromethyl group ([M-

CF₃]⁺ at m/z 98) and characteristic piperidinone

ring fragmentation patterns.

Justification: The predicted ¹H and ¹³C NMR chemical shifts are based on the expected

electronic environment of the protons and carbons in the molecule. The broad singlet for the

NH proton is typical for amides. The quartet splitting pattern observed in the ¹³C NMR for the

carbons attached to and adjacent to the trifluoromethyl group is a hallmark of fluorine coupling.

The mass spectral fragmentation is predicted based on the stability of the resulting

carbocations and radical cations, with the loss of the stable CF₃ radical being a likely initial

fragmentation step.

Applications in Drug Discovery and Medicinal
Chemistry
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The 3-(Trifluoromethyl)piperidin-2-one scaffold is a valuable building block in the synthesis

of more complex and biologically active molecules. The piperidine and piperidinone motifs are

prevalent in a wide range of pharmaceuticals, and the introduction of a trifluoromethyl group

can significantly enhance their therapeutic potential.

Key Advantages of the Trifluoromethyl Group in Drug Design:

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic

cleavage, often leading to a longer in vivo half-life of the drug.

Enhanced Lipophilicity: This property can improve a molecule's ability to cross cell

membranes and the blood-brain barrier.

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or

basicity of nearby functional groups, influencing drug-receptor interactions.

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions

with biological targets, such as hydrophobic pockets or through dipole-dipole interactions.

Diagram 2: Role of 3-(Trifluoromethyl)piperidin-2-one as a Synthetic Intermediate

3-(Trifluoromethyl)piperidin-2-one

N-Alkylation/Arylation

Electrophiles

Ring Opening

Hydrolysis/Aminolysis

Reduction of Carbonyl

Reducing Agents (e.g., LiAlH₄)

Diverse Bioactive Molecules
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Caption: Synthetic utility of 3-(Trifluoromethyl)piperidin-2-one.
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Derivatives of trifluoromethyl-containing piperidines have shown promise in various therapeutic

areas, including as anti-inflammatory agents and in the development of novel therapeutics

targeting a range of diseases. For example, related structures have been investigated for their

potential as inhibitors of various enzymes and receptors.

Safety and Handling
As a laboratory chemical, 3-(Trifluoromethyl)piperidin-2-one should be handled with

appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not

widely available, the following guidelines are based on the known hazards of related lactams

and trifluoromethylated compounds.

General Safety Precautions:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

Avoid Inhalation, Ingestion, and Skin Contact: Trifluoromethylated compounds can be

irritants and may have unknown toxicological properties.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.

If inhaled: Move the person to fresh air and keep comfortable for breathing.

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal:
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Dispose of the chemical and its container in accordance with local, regional, and national

regulations.

Conclusion
3-(Trifluoromethyl)piperidin-2-one is a valuable fluorinated building block with significant

potential in the field of drug discovery. Its unique combination of a lactam core and a

trifluoromethyl substituent offers medicinal chemists a versatile scaffold for the development of

novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

Further research into the synthesis, reactivity, and biological activity of this compound and its

derivatives is warranted to fully explore its potential in addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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